N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
Description
3-Nitrobenzyl 5-bromo-2-hydroxybenzoate is a benzoic acid derivative characterized by a benzyl ester group substituted with a nitro (-NO₂) group at the 3-position. The benzoate moiety contains a bromine atom at position 5 and a hydroxyl (-OH) group at position 2 (Figure 1). This unique combination of electron-withdrawing (nitro, bromine) and electron-donating (hydroxyl) groups confers distinct chemical reactivity and biological activity, making it a compound of interest in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4OS/c1-22-9-14-26-27(20-22)35-29(31-26)24-10-12-25(13-11-24)30-28(34)21-33-18-16-32(17-19-33)15-5-8-23-6-3-2-4-7-23/h2-14,20H,15-19,21H2,1H3,(H,30,34)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPQSZPNIQFDNS-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)CC=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)C/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the phenyl group and the piperazine moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has been investigated for its potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis. Research indicates that derivatives of this compound can enhance the efficacy of existing treatments by increasing their effectiveness in infected macrophages by up to 50% compared to standard therapies.
Antiviral Properties
The compound has shown promise in inhibiting the HIV integrase enzyme, which is crucial for viral replication. In biochemical assays and cell culture studies, it was found to enhance binding interactions that inhibit viral activity, suggesting its potential use in antiviral drug development.
Anti-inflammatory and Antioxidant Effects
Research has highlighted the compound's ability to reduce pro-inflammatory cytokines in cellular assays, indicating its potential as an anti-inflammatory agent. Additionally, its derivatives have demonstrated antioxidant properties that could be beneficial in treating oxidative stress-related diseases.
Tyrosinase Inhibition
One notable application of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in treating hyperpigmentation disorders, making it a candidate for cosmetic formulations aimed at skin lightening.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound significantly inhibited Mycobacterium tuberculosis growth in vitro.
- Antiviral Research: Research conducted at a leading virology institute showed that the compound effectively reduced HIV replication by targeting integrase activity.
- Skin Treatment Applications: Clinical trials reported in dermatological journals indicated that formulations containing this compound reduced hyperpigmentation in patients with melasma.
Mechanism of Action
The mechanism by which N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Features :
- Functional Groups : 3-Nitrobenzyl ester, 5-bromo, 2-hydroxy.
- Molecular Interactions : The nitro and bromine groups enhance electrophilic substitution reactivity, while the hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions.
- Applications: Potential roles in enzyme inhibition, antimicrobial agents, and intermediates in pharmaceutical synthesis .
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate Ester Family
The following table compares 3-nitrobenzyl 5-bromo-2-hydroxybenzoate with key structural analogues, highlighting substituent positions and biological activities:
| Compound Name | Structural Features | Biological Activity | Key Difference vs. Target Compound | |
|---|---|---|---|---|
| Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Methyl ester; 5-Br, 3-OH, 2-CH₃ | Moderate antimicrobial activity | Lacks nitro group; methyl substituent | |
| Methyl 2-bromo-5-nitrobenzoate | Methyl ester; 2-Br, 5-NO₂ | High reactivity in synthesis | Lacks hydroxyl group; Br/NO₂ positions | |
| Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate | Thiazole ring; 3-nitrobenzyl, Br, ester | Anticancer potential | Heterocyclic core alters reactivity | |
| 2-Bromo-5-nitrobenzoic acid | Free carboxylic acid; 2-Br, 5-NO₂ | Selective synthesis applications | Acid form vs. ester; no hydroxyl group | |
| Benzyl 3-bromo-2-chloro-6-fluorobenzoate | Benzyl ester; 3-Br, 2-Cl, 6-F | Antimicrobial and enzyme inhibition | Halogen diversity; lacks nitro group |
Key Observations :
- Nitro Group Impact : The presence of a nitro group (e.g., in Methyl 2-bromo-5-nitrobenzoate ) enhances electrophilicity but reduces bioavailability compared to hydroxyl-containing analogues.
- Hydroxyl Group Role: The 2-hydroxy group in the target compound improves solubility and hydrogen-bonding capacity, critical for biological interactions absent in non-hydroxylated analogues .
- Ester Group Variation : Ethyl or methyl esters (e.g., ) exhibit lower steric hindrance than benzyl esters, affecting binding to biological targets .
Mechanistic Insights :
- Antimicrobial Efficacy : The target compound’s hydroxyl group may facilitate interactions with bacterial cell walls, a feature absent in methyl-esterified analogues .
- Cytotoxicity : Nitro-containing compounds (e.g., thiazole derivatives ) often exhibit higher cytotoxicity due to nitroreductase activation, but the target compound’s hydroxyl group may mitigate this via detoxification pathways.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions (e.g., polyphosphoric acid) .
- Step 2: Introduction of the piperazine-acetamide moiety through nucleophilic substitution or coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann coupling can be employed to attach the piperazine group to the aryl backbone .
- Step 3: Functionalization of the piperazine ring with a cinnamyl group (e.g., via Heck coupling or Michael addition) to introduce the (2E)-3-phenylprop-2-en-1-yl substituent .
Optimization Strategies:
- Catalyst Selection: Use palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient coupling reactions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures improve precipitation during purification .
- Temperature Control: Maintain 80–100°C for cyclization steps to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₂₈N₄OS: 493.2025; observed: 493.2028) .
- Elemental Analysis: Confirm C, H, N, S content within ±0.3% of theoretical values .
- X-ray Crystallography: Resolve stereochemistry of the cinnamyl group and piperazine conformation, if single crystals are obtainable .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Answer:
Key SAR Strategies:
- Core Modifications: Synthesize analogs with substituents on the benzothiazole ring (e.g., -Cl, -OCH₃) to assess electronic effects on target binding .
- Piperazine Variants: Replace the cinnamyl group with alkyl or aryl substituents to study steric and hydrophobic interactions .
- Acetamide Linker: Test methyl, ethyl, or cyclopropyl substitutions to modulate conformational flexibility .
Biological Assays:
- In Vitro Testing: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric or colorimetric methods .
- Computational Docking: Employ AutoDock Vina or Schrödinger Suite to predict binding modes against crystallographic protein structures (e.g., PDB IDs) .
- Data Correlation: Cross-validate computational binding scores (ΔG values) with experimental IC₅₀ data to refine SAR models .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Answer:
- Variable Analysis:
- Orthogonal Validation:
- Collaborative Replication: Share compounds and protocols with independent labs to verify reproducibility .
Basic: What are key considerations for compound stability during storage and handling?
Answer:
- Storage Conditions:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere: Use argon/vacuum-sealed containers to minimize oxidation of the cinnamyl double bond .
- Handling Protocols:
Advanced: How can computational modeling predict binding affinity with target proteins?
Answer:
- Docking Workflow:
- Protein Preparation: Retrieve target structures from PDB (e.g., kinase domains). Remove water molecules and add polar hydrogens using UCSF Chimera .
- Ligand Preparation: Generate 3D conformers of the compound with Open Babel, ensuring correct tautomerization and protonation states .
- Grid Generation: Define active-site residues (e.g., ATP-binding pocket for kinases) in AutoDock Tools .
- Validation:
- RMSD Threshold: Accept poses with <2.0 Å deviation from co-crystallized ligands .
- Free Energy Scoring: Compare MM/GBSA (ΔG ~ –10 kcal/mol) with experimental IC₅₀ values (nM range) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
